

Commercial Suppliers of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanamine
hydrochloride

Cat. No.: B572554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **(1H-Pyrrol-2-yl)methanamine hydrochloride** (CAS No: 1351479-09-8), a key building block in medicinal chemistry and drug discovery. This document outlines supplier information, quantitative data for comparison, and a detailed experimental protocol for its synthesis.

Commercial Availability

A critical step in the procurement of starting materials for research and development is the identification of reliable commercial suppliers. **(1H-Pyrrol-2-yl)methanamine hydrochloride** is available from a number of chemical suppliers. The following table summarizes the offerings from several companies, providing a comparative overview of purity, available quantities, and pricing.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
AbacipharmTech	CB06512	95+%	1g, 5g	\$158.18 (1g), \$588.10 (5g)[1]
BLD Pharm	BD43568	Information not readily available	Information not readily available	Inquiry required
eMolecules (via Fisher Scientific)	Not specified	Information not readily available	Information not readily available	Inquiry required
Shaanxi Dideu Medichem Co. Ltd	64608-72-6 (free base)	Industrial Grade	Inquiry required	Inquiry required[2]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of (1H-Pyrrol-2-yl)methanamine Hydrochloride

The most common and efficient method for the synthesis of **(1H-Pyrrol-2-yl)methanamine hydrochloride** is through the reductive amination of pyrrole-2-carboxaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol

Step 1: Synthesis of Pyrrole-2-carboxaldehyde

A detailed procedure for the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carboxaldehyde is well-established in the literature.[3]

Materials:

- Pyrrole

- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ethylene dichloride
- Sodium acetate trihydrate
- Ether
- Saturated aqueous sodium carbonate solution
- Anhydrous sodium carbonate

Procedure:

- In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, cool 1.1 moles of DMF in an ice bath.
- Slowly add 1.1 moles of POCl_3 while maintaining the internal temperature between 10-20°C.
- Remove the ice bath and stir the mixture for 15 minutes.
- Replace the ice bath, add 250 ml of ethylene dichloride, and cool the mixture to 5°C.
- Over 1 hour, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride.
- After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
- Cool the mixture to 25-30°C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.
- Reflux the mixture again for 15 minutes with vigorous stirring.
- After cooling, separate the ethylene dichloride layer.
- Extract the aqueous phase three times with ether.

- Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution.
- Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and distill the crude product under reduced pressure to obtain pyrrole-2-carboxaldehyde.

Step 2: Reductive Amination to **(1H-Pyrrol-2-yl)methanamine Hydrochloride**

This procedure is a general representation of a reductive amination reaction. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

- Pyrrole-2-carboxaldehyde
- Ammonia (aqueous or gas) or an ammonium salt (e.g., ammonium acetate)
- A reducing agent (e.g., sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN))
- A suitable solvent (e.g., methanol, ethanol)
- Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)
- Diethyl ether or other suitable non-polar solvent for precipitation/washing

Procedure:

- Dissolve pyrrole-2-carboxaldehyde in a suitable solvent such as methanol in a round-bottom flask.
- Add a source of ammonia. For example, a solution of ammonia in methanol or an excess of ammonium acetate can be used.
- Stir the mixture at room temperature for a period of time (typically 1-2 hours) to allow for the formation of the imine intermediate.

- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent, such as sodium borohydride, in portions. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-10°C).
- After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any remaining reducing agent.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free-base amine.
- Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
- Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield **(1H-Pyrrol-2-yl)methanamine hydrochloride** as a solid.

Characterization Data

The structure and purity of the synthesized **(1H-Pyrrol-2-yl)methanamine hydrochloride** should be confirmed by standard analytical techniques.

- ¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. Expected signals would include those for the pyrrole ring protons, the methylene protons adjacent to

the amine, and the amine protons.

- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
- IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the pyrrole and the ammonium salt, and C-H and C-N bonds.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

While specific spectral data for the hydrochloride salt is not readily available in the searched literature, representative chemical shifts for the free base, (1H-Pyrrol-2-yl)methanamine, have been reported.^[4]

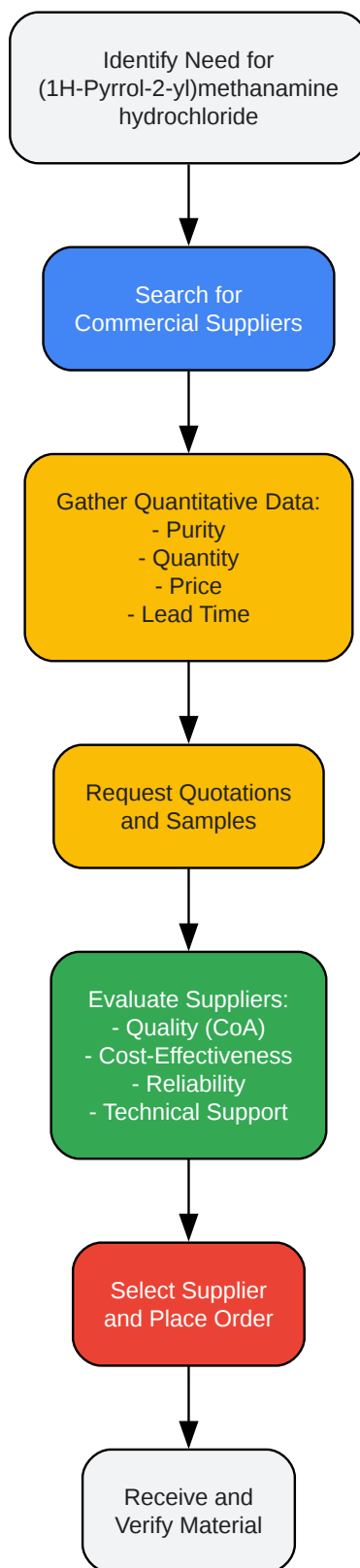
Safety and Handling

A specific Safety Data Sheet (SDS) for **(1H-Pyrrol-2-yl)methanamine hydrochloride** was not found in the performed searches. However, based on the data for the free base and related compounds, the following precautions should be taken:

- Hazard Class: The free base is classified as corrosive and can cause severe skin burns and eye damage.^[5] It is expected that the hydrochloride salt will have similar irritant or corrosive properties.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[6]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.^[6]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.^{[6][7]}

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a chemical reagent involves several key steps. The following diagram illustrates a logical workflow for this process.



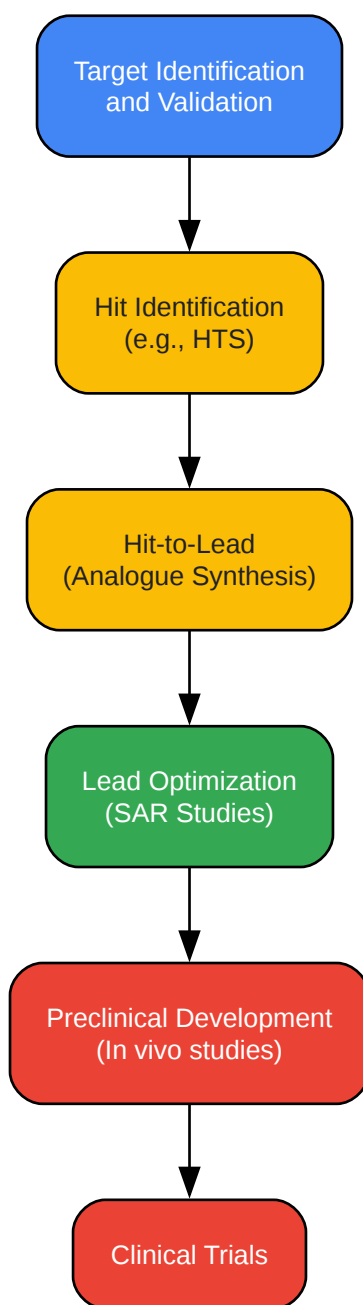
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Supplier Selection Workflow

Signaling Pathway and Experimental Workflow Diagrams

While this guide focuses on the chemical itself rather than its biological activity, the following diagrams illustrate common workflows in a drug discovery context where such a compound might be utilized.

Generic Drug Discovery Workflow

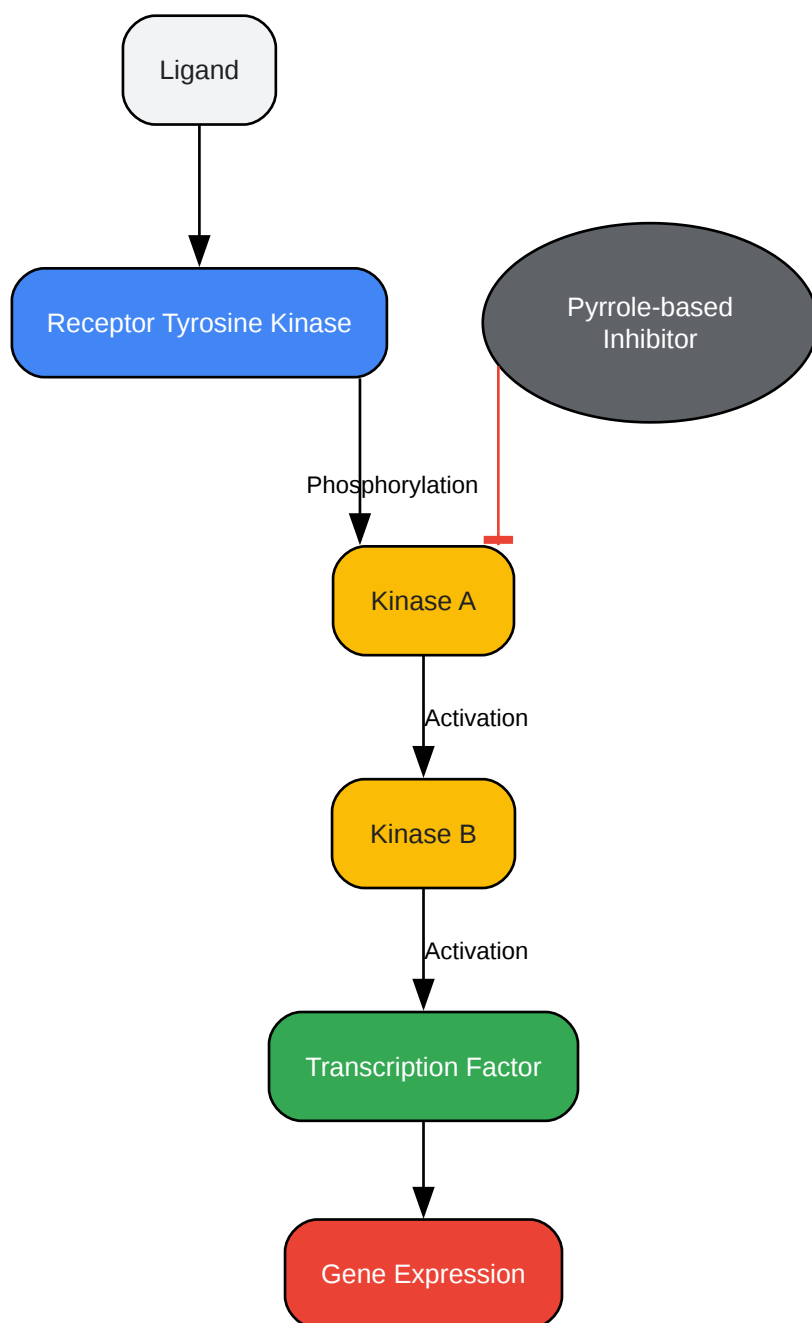


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Drug Discovery Process

Illustrative Signaling Pathway (Hypothetical Target)

This diagram depicts a hypothetical signaling pathway that could be targeted by a molecule synthesized using **(1H-Pyrrol-2-yl)methanamine hydrochloride**.



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Hypothetical Kinase Inhibition

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com